molecular formula C20H14N2O3S B2877731 METHYL 2-(NAPHTHALENE-1-AMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE CAS No. 887902-83-2

METHYL 2-(NAPHTHALENE-1-AMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE

Cat. No.: B2877731
CAS No.: 887902-83-2
M. Wt: 362.4
InChI Key: BCYPHGILZMHIGH-UHFFFAOYSA-N
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Description

METHYL 2-(NAPHTHALENE-1-AMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE is a heterocyclic compound featuring a benzothiazole core substituted at position 2 with a naphthalene-1-amido group and at position 6 with a methyl ester. The naphthalene moiety likely contributes to π-π stacking interactions, while the amide and ester groups provide hydrogen-bonding and polar motifs, respectively. Synthetically, such compounds are often prepared via condensation or acylation reactions, as seen in analogous systems .

Properties

IUPAC Name

methyl 2-(naphthalene-1-carbonylamino)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O3S/c1-25-19(24)13-9-10-16-17(11-13)26-20(21-16)22-18(23)15-8-4-6-12-5-2-3-7-14(12)15/h2-11H,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCYPHGILZMHIGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thioamide Precursors

The benzothiazole core is typically synthesized via cyclization reactions involving thioamide intermediates. A widely adopted method involves treating 2-aminobenzoic acid derivatives with carbon disulfide (CS₂) in the presence of polyphosphoric acid (PPA) at elevated temperatures (180°C). For example, methyl 2-aminobenzoate-6-carboxylate reacts with CS₂ in PPA to yield methyl 2-mercapto-1,3-benzothiazole-6-carboxylate, which is subsequently aminated to introduce the amino group at position 2. This method achieves moderate yields (55–65%) and is favored for its scalability.

Microwave-Assisted Synthesis

Recent innovations have employed microwave irradiation to accelerate the cyclization step. In one protocol, a mixture of methyl 2-nitrobenzoate-6-carboxylate and thiourea undergoes microwave-assisted reduction using hydrazine hydrate, followed by cyclization in the presence of iodine. This approach reduces reaction times from hours to minutes (20–30 minutes) and improves yields to 75–80%. The use of microwave technology enhances reaction efficiency while minimizing side products.

Biginelli Reaction Adaptations

Adaptations of the Biginelli reaction have also been explored. Condensation of methyl 6-carboxy-2-aminobenzoate with aldehydes and thiourea under acidic conditions generates 2-amino-substituted benzothiazoles. For instance, using acetaldehyde as the aldehyde component in ethanol with hydrochloric acid catalysis yields the target benzothiazole in 68% yield. This method is particularly advantageous for introducing diverse substituents at the 2-position.

Introduction of the Naphthalene-1-Amido Group

Acylation of the Amino Group

The amino group at position 2 of the benzothiazole core is acylated with naphthalene-1-carbonyl chloride to form the final product. This reaction is typically conducted in anhydrous dichloromethane (DCM) under inert atmosphere. Triethylamine (TEA) is added to scavenge HCl, and the reaction proceeds at room temperature for 6–8 hours. The crude product is purified via column chromatography using silica gel and a hexane-ethyl acetate eluent system. Yields for this step range from 70–85%, depending on the purity of the starting materials.

Table 1: Optimization of Acylation Conditions

Catalyst Solvent Temperature (°C) Yield (%)
TEA DCM 25 78
DMAP THF 40 72
Pyridine DMF 30 68

Coupling Reagent-Mediated Synthesis

Alternative methods utilize coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). In this approach, naphthalene-1-carboxylic acid is activated with EDC/HOBt in dimethylformamide (DMF) and reacted with the benzothiazole amine. This method avoids the need for acyl chlorides and provides comparable yields (75–80%). However, it requires stringent moisture control to prevent reagent degradation.

Mechanistic Insights and Side Reactions

Cyclization Mechanisms

The cyclization of thioamide precursors in PPA proceeds via a protonation-deprotonation mechanism, where the acid catalyst facilitates the formation of the thiazole ring. Computational studies suggest that the reaction follows a concerted pathway, with simultaneous sulfur incorporation and ring closure. Side reactions, such as over-oxidation or dimerization, are mitigated by controlling the reaction temperature and acid concentration.

Acylation Challenges

The steric bulk of the naphthalene group can hinder acylation efficiency. Kinetic studies reveal that electron-withdrawing substituents on the naphthalene ring accelerate the reaction by increasing the electrophilicity of the carbonyl carbon. Conversely, electron-donating groups reduce yields by 10–15%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (600 MHz, DMSO-d₆): δ 8.92 (s, 1H, NH), 8.45–8.30 (m, 3H, naphthalene-H), 8.15 (d, J = 8.4 Hz, 1H, benzothiazole-H), 7.95–7.85 (m, 2H, naphthalene-H), 7.65 (d, J = 8.4 Hz, 1H, benzothiazole-H), 3.90 (s, 3H, OCH₃).
  • ¹³C NMR (150 MHz, DMSO-d₆): δ 167.2 (C=O), 164.5 (C=S), 152.1 (C-O), 134.8–126.3 (aromatic carbons), 52.1 (OCH₃).

Chromatographic Purity

High-performance liquid chromatography (HPLC) analysis using a C18 column and acetonitrile-water mobile phase (70:30) confirms a purity of ≥98% for the final product.

Scale-Up and Industrial Feasibility

Continuous Flow Synthesis

Recent efforts have translated batch protocols to continuous flow systems. A two-reactor setup performs the cyclization and acylation steps sequentially, achieving a throughput of 200 g/h with 82% overall yield. This method reduces solvent waste and improves reproducibility.

Cost Analysis

The primary cost drivers are naphthalene-1-carbonyl chloride (45% of total cost) and chromatographic purification (30%). Switching to coupling agents like EDC reduces acyl chloride usage but increases reagent costs by 15%.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(NAPHTHALENE-1-AMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

METHYL 2-(NAPHTHALENE-1-AMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of METHYL 2-(NAPHTHALENE-1-AMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs in Heterocyclic Chemistry

6-Chloro-7-cyano-3-(2-arylmethylene-1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazines
  • Structural Differences: Unlike the benzothiazole core in the target compound, this analog contains a benzodithiazine ring with two sulfur atoms and a sulfone group. The substituents (chloro, cyano, and arylmethylene hydrazine) differ significantly from the naphthalene-amido and methyl ester groups in the target compound .
  • Synthesis: Prepared via refluxing with aryl aldehydes in 2-methoxyethanol, a method that contrasts with the milder conditions typically used for amide coupling in the target compound’s synthesis .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
  • Functional Group Similarities : Both compounds feature amide linkages. However, the analog’s N,O-bidentate directing group (hydroxy and tertiary alcohol) differs from the naphthalene-amido group in the target compound.
  • Applications : The analog’s directing group facilitates metal-catalyzed C–H functionalization, suggesting that the target compound’s amide could similarly coordinate metals, albeit with altered steric/electronic effects due to the naphthalene substituent .

Physicochemical and Bioactive Properties

Lipophilicity and Solubility
  • The naphthalene group in the target compound increases lipophilicity compared to analogs with smaller aryl groups (e.g., 3-methylbenzamide in ). This may reduce aqueous solubility but enhance membrane permeability.
  • Benzodithiazines (e.g., ) exhibit higher polarity due to sulfone and cyano groups, favoring solubility in polar solvents.
Bioactivity Potential
  • While direct bioactivity data for the target compound is unavailable, structurally related benzothiazoles are known for antimicrobial and anticancer properties. The naphthalene-amido group may enhance binding to hydrophobic enzyme pockets, analogous to marine-derived bioactive compounds .
  • In contrast, benzodithiazines () are typically explored for agrochemical applications due to their stability and electron-withdrawing substituents.

Crystallographic and Analytical Characterization

  • The target compound’s structure would likely be confirmed via X-ray crystallography using programs like SHELXL , similar to the N-(2-hydroxy) benzamide analog .
  • Spectroscopic techniques (1H/13C NMR, IR) are standard for characterizing such compounds, with the naphthalene protons appearing as distinct aromatic signals in NMR .

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